molecular formula C14H13NO3 B1321866 3-Amino-4-(benzyloxy)benzoic acid CAS No. 1056952-82-9

3-Amino-4-(benzyloxy)benzoic acid

Cat. No.: B1321866
CAS No.: 1056952-82-9
M. Wt: 243.26 g/mol
InChI Key: ROWAEHIRRCOHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(benzyloxy)benzoic acid is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a benzyloxy group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzyloxy)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-(benzyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be further reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Various electrophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: Benzyloxybenzoic acids or benzaldehydes.

    Reduction: Amines or substituted benzoic acids.

    Substitution: Derivatives with different functional groups attached to the amino group.

Scientific Research Applications

3-Amino-4-(benzyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amino group can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the benzyloxy group, making it less lipophilic.

    3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a benzyloxy group, affecting its reactivity and solubility.

    4-(Benzyloxy)benzoic acid: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.

Uniqueness

3-Amino-4-(benzyloxy)benzoic acid is unique due to the presence of both the amino and benzyloxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-amino-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWAEHIRRCOHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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